molecular formula C5H11NO B13571536 (1R)-2-amino-1-cyclopropylethan-1-ol

(1R)-2-amino-1-cyclopropylethan-1-ol

Cat. No.: B13571536
M. Wt: 101.15 g/mol
InChI Key: JCAJMHONCHYTCA-YFKPBYRVSA-N
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Description

(1R)-2-amino-1-cyclopropylethan-1-ol is a chiral compound with a cyclopropyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-cyclopropylethan-1-ol typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and hydrolysis steps . The reaction conditions are generally mild, and the process can be optimized for high stereoselectivity and yield.

Industrial Production Methods

For large-scale industrial production, the synthesis route is designed to be cost-effective and efficient. The use of readily available raw materials and scalable reaction conditions is crucial. The process often involves the use of chiral catalysts and optimized reaction parameters to ensure high optical purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-amino-1-cyclopropylethan-1-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and medicinal applications where such properties are desired .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1R)-2-amino-1-cyclopropylethanol

InChI

InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1

InChI Key

JCAJMHONCHYTCA-YFKPBYRVSA-N

Isomeric SMILES

C1CC1[C@H](CN)O

Canonical SMILES

C1CC1C(CN)O

Origin of Product

United States

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